

solubility profile of 3-iodo-2-methylpyridine in various solvents

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Compound of Interest

Compound Name: 3-Iodo-2-methylpyridine

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Solubility Profile of 3-Iodo-2-methylpyridine: A Technical Guide

This technical guide offers a comprehensive overview of the solubility characteristics of **3-iodo-2-methylpyridine**. In the absence of extensive empirical data in publicly available literature, this document outlines the theoretical solubility profile based on the molecule's structural features. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers, scientists, and drug development professionals with the necessary methodology to generate quantitative data. This guide is intended to serve as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design, formulation, and process development.

Introduction to 3-Iodo-2-methylpyridine

3-Iodo-2-methylpyridine is a substituted pyridine derivative with the chemical formula C_6H_6IN . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a pyridine ring, a methyl group, and an iodine atom, imparts a specific set of physicochemical properties that dictate its solubility in various solvents. Understanding this solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of **3-iodo-2-methylpyridine** suggests a moderate polarity. The nitrogen atom in the pyridine ring and the electronegative iodine atom introduce polar characteristics, while the methyl group and the aromatic ring contribute to its nonpolar nature.

- **Polar Solvents:** The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents like alcohols. A product data sheet mentions that **3-iodo-2-methylpyridine** is soluble in water, alcohols, ethers, and chloroform^[1]. The solubility in water is likely to be limited due to the presence of the nonpolar methyl group and the large iodine atom.
- **Non-Polar Solvents:** The presence of the aromatic ring and the methyl group suggests that **3-iodo-2-methylpyridine** should be soluble in many non-polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **3-iodo-2-methylpyridine** in various organic solvents is not readily available in the public domain. The following table provides a qualitative summary based on general chemical principles and available information. Researchers are strongly encouraged to perform experimental determinations to obtain precise solubility values for their specific applications.

Solvent Classification	Solvent	Expected Solubility	Quantitative Data (g/100 mL at 25°C)
Polar Protic	Water	Slightly Soluble to Soluble ^[1]	Not Available
Methanol	Soluble	Not Available	Not Available
Ethanol	Soluble ^[1]	Not Available	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	
N,N-Dimethylformamide (DMF)	Soluble	Not Available	Not Available
Acetone	Soluble	Not Available	
Acetonitrile	Soluble	Not Available	
Non-Polar	Toluene	Soluble	Not Available
Hexane	Sparingly Soluble	Not Available	Not Available
Diethyl Ether	Soluble ^[1]	Not Available	
Chlorinated	Dichloromethane (DCM)	Soluble	
Chloroform	Soluble ^[1]	Not Available	

Experimental Protocols for Solubility Determination

The following are standard laboratory methods for determining the solubility of a solid organic compound like **3-iodo-2-methylpyridine** in an organic solvent.

4.1. Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

- **Preparation:** Add an excess amount of **3-iodo-2-methylpyridine** to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.
- **Phase Separation:** Allow the mixture to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.
- **Sample Analysis:** Carefully extract a known volume of the clear, saturated supernatant.
- **Solvent Evaporation:** Evaporate the solvent from the extracted sample under reduced pressure or gentle heating.
- **Quantification:** Weigh the remaining solid residue.
- **Calculation:** The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

4.2. Qualitative and Semi-Quantitative Test Tube Method

This is a simpler and faster method for estimating solubility.

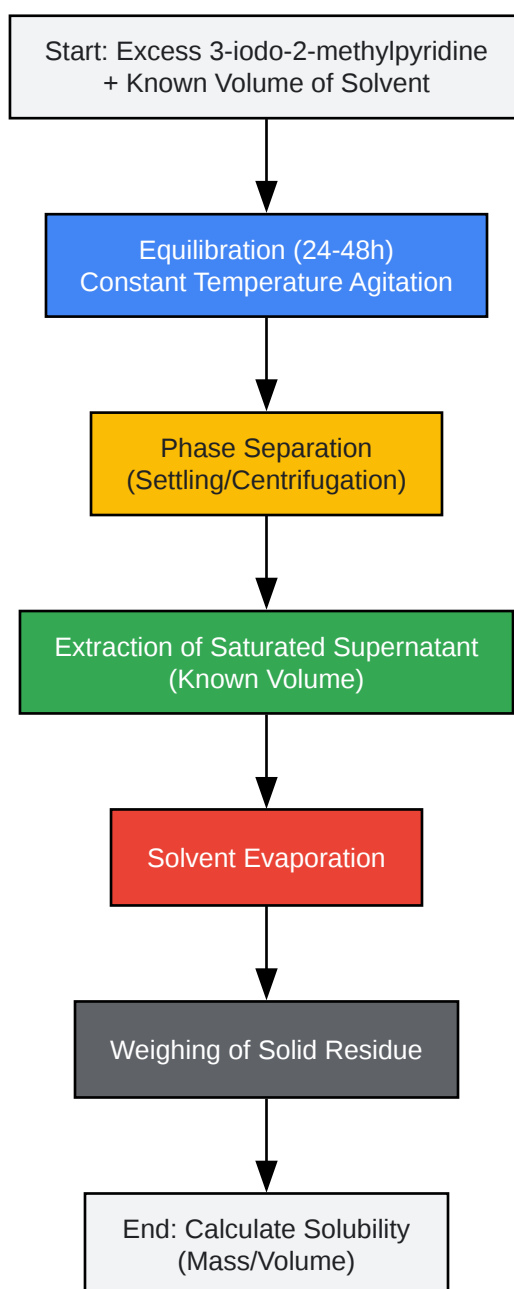
Protocol:

- **Initial Setup:** Place a small, pre-weighed amount of **3-iodo-2-methylpyridine** (e.g., 10 mg) into a test tube.
- **Solvent Addition:** Add the chosen solvent to the test tube in small, measured increments (e.g., 0.1 mL at a time).
- **Dissolution:** After each addition, vigorously shake the test tube and visually inspect for complete dissolution of the solid.
- **Endpoint Determination:** Continue adding the solvent until the solid is completely dissolved.

- Solubility Estimation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of **3-iodo-2-methylpyridine**.



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Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for **3-iodo-2-methylpyridine** is not readily available in published literature, its molecular structure suggests good solubility in a range of common organic solvents. For applications requiring precise solubility values, experimental determination is necessary. The gravimetric and test tube methods detailed in this guide provide robust and reliable means for quantifying the solubility of this compound.

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References

- 1. 3-Iodo-2-methylpyridine | 15112-62-6 | FI55698 | Biosynth [biosynth.com]
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